6,6-Difluoro-5,6,7,8-tetrahydroquinolin-3-amine
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Overview
Description
6,6-Difluoro-5,6,7,8-tetrahydroquinolin-3-amine is a chemical compound with the molecular formula C9H10F2N2 It is a derivative of tetrahydroquinoline, featuring two fluorine atoms at the 6th position and an amine group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluoro-5,6,7,8-tetrahydroquinolin-3-amine typically involves multi-step organic reactions. One common method includes the fluorination of a tetrahydroquinoline precursor followed by amination. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions.
Chemical Reactions Analysis
Types of Reactions
6,6-Difluoro-5,6,7,8-tetrahydroquinolin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be employed to reduce any oxidized forms of the compound back to its original state.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted tetrahydroquinolines.
Scientific Research Applications
6,6-Difluoro-5,6,7,8-tetrahydroquinolin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6,6-Difluoro-5,6,7,8-tetrahydroquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s stability and binding affinity, making it a valuable tool in biochemical studies. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroquinolin-3-amine: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
6-Fluoro-5,6,7,8-tetrahydroquinolin-3-amine: Contains only one fluorine atom, which may affect its stability and binding affinity.
6,6-Difluoro-5,6,7,8-tetrahydroquinoline: Lacks the amine group, leading to different applications and reactivity.
Uniqueness
6,6-Difluoro-5,6,7,8-tetrahydroquinolin-3-amine is unique due to the presence of two fluorine atoms and an amine group, which confer specific chemical properties and potential applications. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various scientific research fields.
Properties
Molecular Formula |
C9H10F2N2 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
6,6-difluoro-7,8-dihydro-5H-quinolin-3-amine |
InChI |
InChI=1S/C9H10F2N2/c10-9(11)2-1-8-6(4-9)3-7(12)5-13-8/h3,5H,1-2,4,12H2 |
InChI Key |
CTXILVWCYVZTHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC2=C1N=CC(=C2)N)(F)F |
Origin of Product |
United States |
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